2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile
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Overview
Description
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a significant structural motif in medicinal chemistry due to its presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile typically involves the nucleophilic reaction of a piperidine derivative with a suitable nitrile compound. One common method includes the reaction of a piperidine derivative with an organic phosphine reagent and an azo activation reagent . This method ensures an orderly reaction process and can be completed in one step without the use of acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions, such as the formation of cyanohydrins from aldehydes or ketones using hydrogen cyanide.
Substitution Reactions: It can also undergo substitution reactions involving cyanide ions, where the cyanide ion acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or its in situ generation using sodium cyanide and a strong acid are commonly used.
Substitution Reactions: Cyanide ions (e.g., from potassium cyanide or sodium cyanide) are used under basic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes or ketones can yield cyanohydrins, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The exact mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the core of many pharmacologically active compounds.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of a piperidine ring with a pyridine moiety and an acetonitrile group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58936-52-0 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H15N3/c13-6-9-15-8-2-1-5-12(15)11-4-3-7-14-10-11/h3-4,7,10,12H,1-2,5,8-9H2/t12-/m0/s1 |
InChI Key |
PUVGBKOHDJUFRZ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)CC#N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC#N |
Origin of Product |
United States |
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